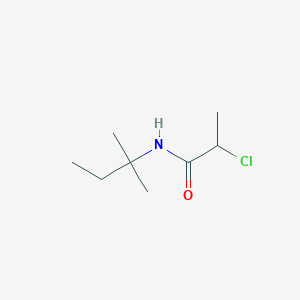

2-chloro-N-(2-methylbutan-2-yl)propanamide

Description

General Overview of Halogenated Amides in Chemical Synthesis and Transformation

Halogenated amides, particularly α-haloamides, are a versatile class of organic compounds that serve as crucial intermediates in a wide array of chemical transformations. Their rich chemistry stems from the presence of a halogen atom on the carbon adjacent to the amide carbonyl group, which activates the molecule for various reactions. Historically, they were instrumental in the discovery of new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bond-forming reactions. nih.gov

In modern organic synthesis, α-haloamides are widely employed in C-C cross-coupling reactions and radical-mediated transformations. nih.gov The reactivity of the α-carbon makes it susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. This reactivity is fundamental to their application as building blocks for more complex molecules, including various heterocyclic compounds and ligands for metal catalysts. nih.govresearchgate.net Furthermore, the amide group itself is a cornerstone of organic and biological chemistry, though its electron-withdrawing nature makes amides less basic than their corresponding amines. youtube.commasterorganicchemistry.com The strategic placement of a halogen atom enhances their utility, making them valuable precursors in the synthesis of biologically active compounds and pharmaceutical agents. acs.orgmdpi.com

Structural Characteristics and Stereochemical Considerations of 2-chloro-N-(2-methylbutan-2-yl)propanamide

The structure of this compound is defined by a unique combination of functional groups that dictate its chemical behavior and stereochemical properties.

The molecule is built upon a propanamide framework. The amide linkage in this compound is classified as tertiary, as the nitrogen atom is bonded to the carbonyl carbon and the two alkyl groups of the tert-amyl substituent (2-methylbutan-2-yl). masterorganicchemistry.com This tertiary nature, coupled with the bulky 2-methylbutan-2-yl group, introduces significant steric hindrance around the amide bond. This steric crowding can influence the molecule's reactivity, particularly in reactions involving the amide nitrogen or the carbonyl group. The core propanamide structure is further distinguished by a chlorine atom at the alpha position (C2), which is a key site for chemical reactivity.

A critical stereochemical feature of this compound is the presence of a chiral center. However, this chirality arises not from the N-substituted 2-methylbutan-2-yl group (which is achiral), but from the α-carbon of the propanamide backbone—the carbon atom bonded to the chlorine atom. This carbon is attached to four different groups: a hydrogen atom, a methyl group, a carbonyl group, and a chlorine atom.

Consequently, the compound can exist as a pair of enantiomers (R and S forms). The separation and analysis of these enantiomers are significant, as different stereoisomers often exhibit distinct biological activities and interactions with other chiral molecules. The study of similar chiral chloroacetamides has shown that the stereochemistry can be a crucial factor in their biological function and crystalline structure. nih.govresearchgate.net

Historical and Current Research Trajectories for the Chemical Compound and Related Analogues

While specific research on this compound is not extensively documented in public literature, the research trajectories for its analogues, such as other N-substituted 2-chloropropanamides and chloroacetamides, provide significant context. Historically, compounds in this class, like chloroacetamide derivatives, have been recognized for their broad-spectrum herbicidal activity.

Current research continues to explore the synthetic utility of these compounds. They serve as versatile building blocks for more complex organic molecules due to the reactive α-chloro group. nih.gov For instance, analogues like 2-chloro-N-(2-methylphenyl)propanamide are used as impurity standards in the pharmaceutical industry for local anesthetics such as Prilocaine. chemicalbook.com The chemical reactivity of the chlorine atom allows for easy replacement by various nucleophiles, which can be followed by intramolecular cyclization to create diverse heterocyclic systems. researchgate.net Research also focuses on their photochemical reactions and their role in the synthesis of amido aminal functional groups found in several bioactive compounds. acs.org

Scope and Objectives of Academic Research Focused on the Chemical Compound

The primary objectives of academic research on this compound and its related analogues are multifaceted, revolving around their synthesis, reactivity, and potential applications.

Key research objectives include:

Development of Synthetic Methodologies: A major focus is on devising efficient and stereoselective methods for the synthesis of α-haloamides. This includes exploring new catalysts and reaction conditions to control the stereochemistry at the chiral α-carbon. nih.gov

Exploration of Chemical Reactivity: Researchers investigate the scope of nucleophilic substitution reactions at the α-carbon. This involves reacting the haloamides with a wide range of nitrogen, oxygen, and sulfur nucleophiles to synthesize novel compounds. nih.govresearchgate.net

Synthesis of Bioactive Molecules: A significant goal is to use these compounds as intermediates in the synthesis of molecules with potential biological activity, such as pharmaceuticals and agrochemicals. acs.orgmdpi.com

Mechanistic Studies: Understanding the mechanisms of reactions involving α-haloamides, including substitution, elimination, and rearrangement reactions, is a fundamental objective. nih.govyoutube.com This includes studying the influence of steric and electronic factors on the reaction outcomes.

Structural Analysis: The detailed characterization of the three-dimensional structures of these compounds and their products using techniques like X-ray crystallography is crucial for understanding their properties and interactions. nih.govresearchgate.net

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆ClNO |

| Monoisotopic Mass | 177.09204 Da |

| InChI | InChI=1S/C8H16ClNO/c1-5-8(3,4)10-7(11)6(2)9/h6H,5H2,1-4H3,(H,10,11) |

| InChIKey | HPEFGDWNJFYURQ-UHFFFAOYSA-N |

| SMILES | CCC(C)(C)NC(=O)C(C)Cl |

| Predicted XlogP | 2.1 |

| Data sourced from PubChem. uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-methylbutan-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO/c1-5-8(3,4)10-7(11)6(2)9/h6H,5H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEFGDWNJFYURQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro N 2 Methylbutan 2 Yl Propanamide and Its Stereoisomers

Direct Acylation Routes for N-Acylation of 2-methylbutan-2-amine

The most common and direct synthesis of 2-chloro-N-(2-methylbutan-2-yl)propanamide involves the formation of an amide bond between 2-methylbutan-2-amine (tert-amylamine) and an activated derivative of 2-chloropropanoic acid.

Amide synthesis is frequently accomplished through the reaction of an amine with an acylating agent such as an acyl chloride or an acid anhydride. bath.ac.uk The use of 2-chloropropanoyl chloride is a highly effective method for this transformation. The high reactivity of the acyl chloride facilitates nucleophilic attack by the nitrogen atom of 2-methylbutan-2-amine. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct, thereby driving the reaction to completion. hud.ac.ukresearchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. The choice of base and solvent system significantly influences the outcome of the acylation.

Base: A variety of bases can be used, ranging from tertiary amines like triethylamine (B128534) (Et₃N) to inorganic bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). hud.ac.uknih.gov Triethylamine acts as an organic-soluble acid scavenger, forming a salt that can often be filtered off or washed away during workup. hud.ac.uk The use of an aqueous solution of NaOH in a biphasic system (known as the Schotten-Baumann reaction) is also a robust method, particularly for large-scale synthesis. nih.gov

Solvent: The selection of a solvent depends on the solubility of the reactants and the reaction temperature. Aprotic solvents such as dichloromethane (B109758) (CH₂Cl₂), toluene, or acetone (B3395972) are frequently used. nih.govurfu.ru In some cases, reactions can be run under solvent-free conditions, which presents a greener alternative. orientjchem.org A recent study demonstrated the use of the bio-based solvent Cyrene™ for amide synthesis from acid chlorides and amines, offering a more sustainable option compared to traditional petroleum-based solvents like DMF or CH₂Cl₂. hud.ac.uk

Temperature: The acylation reaction is often exothermic. To control the reaction rate and prevent the formation of side products, the reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. hud.ac.uknih.gov

Below is a table summarizing typical conditions found for the acylation of amines with chloroacyl chlorides, which are applicable to the synthesis of the target compound.

| Parameter | Condition | Rationale / Impact |

| Acylating Agent | 2-chloropropanoyl chloride | High reactivity ensures efficient conversion. |

| Base | Triethylamine (Et₃N) or aq. NaOH | Neutralizes HCl byproduct, driving the reaction forward. |

| Solvent | Dichloromethane, Toluene, or Biphasic (Toluene/Water) | Provides a medium for the reaction; choice affects workup. |

| Temperature | 0 °C to Room Temperature | Controls reaction exothermicity and minimizes side reactions. |

| Work-up | Aqueous wash, extraction, crystallization | Isolates and purifies the final amide product. |

Stereoselective Synthesis of Enantiopure this compound

The propanamide moiety of the target molecule contains a stereocenter at the C2 position, meaning the compound exists as (R) and (S) enantiomers. The synthesis of single enantiomers requires stereoselective methods.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org For the synthesis of a specific enantiomer of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be acylated with 2-chloropropanoyl chloride. wikipedia.orgnih.govresearchgate.net The chiral environment provided by the auxiliary would then direct subsequent reactions. However, in this specific case, the stereocenter is already present in the acyl chloride. A more relevant auxiliary-based approach would involve attaching a chiral auxiliary to a simpler achiral acid, performing a stereoselective chlorination, and then reacting it with the amine. After the desired amide is formed, the auxiliary is cleaved to yield the enantiopure product. nih.gov

Asymmetric catalysis offers a more elegant and atom-economical approach. This involves using a chiral catalyst to control the stereoselectivity of a reaction. Recently, photoenzymatic methods have been developed for the asymmetric synthesis of α-chloroamides from α,α-dichloroamides and alkenes, achieving high enantioselectivity through an engineered photoenzyme. nih.gov Such advanced methods represent the cutting edge of stereoselective synthesis. nih.gov

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful techniques for separating racemic mixtures.

Kinetic Resolution (KR): This method exploits the difference in reaction rates between two enantiomers when they react with a chiral catalyst or reagent. wikipedia.org For a racemic mixture of this compound, an enzyme (like a lipase) could be used to selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the unreacted amide enriched in the other enantiomer. taylorandfrancis.com The primary limitation of KR is that the maximum theoretical yield for the desired enantiomer is 50%. wikipedia.orgtaylorandfrancis.com

Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of KR by combining the selective reaction with in-situ racemization of the slower-reacting enantiomer. wikipedia.orgprinceton.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiopure product. taylorandfrancis.comwikipedia.org For DKR to be successful, the rate of racemization must be faster than or comparable to the rate of reaction of the faster-reacting enantiomer. princeton.eduprinceton.edu This is often achieved by using a combination of a racemization catalyst (e.g., a ruthenium complex) and a highly selective enzymatic catalyst. wikipedia.orgprinceton.edu

| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |

| Concept | Enantiomers react at different rates. | KR is combined with in-situ racemization of the starting material. |

| Maximum Yield | 50% for a single enantiomer. | 100% (theoretical). |

| Requirement | A chiral reagent or catalyst that reacts selectively with one enantiomer. | A selective catalyst plus a method to rapidly interconvert the enantiomers. |

| Outcome | One enantiomer is converted to product, leaving the other enriched. | The entire racemic mixture is converted to a single enantiomeric product. |

An alternative strategy for obtaining enantiopure products is through diastereoselective synthesis. This method involves reacting a racemic starting material with an enantiomerically pure reagent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques like crystallization or chromatography.

For example, racemic 2-chloropropanoyl chloride can be reacted with an enantiopure chiral amine. This reaction would produce a mixture of two diastereomeric amides. These diastereomers could then be separated. A subsequent chemical step to cleave the chiral amine portion would be required to yield the desired enantiopure 2-chloro-N-substituted propanamide, although in this specific case, the amine (2-methylbutan-2-amine) is achiral. A more direct application involves reacting racemic 2-chloropropanoyl chloride with an enantiopure amine, such as (S)-1-phenylethylamine. The resulting diastereomeric amides, (R)-2-chloro-N-((S)-1-phenylethyl)propanamide and (S)-2-chloro-N-((S)-1-phenylethyl)propanamide, can be separated. This principle has been demonstrated in the kinetic resolution of racemic 2-aryloxy propionyl chlorides using an enantiopure amine, where the resulting diastereomeric amides were separated and hydrolyzed to obtain enantiomerically enriched acids. urfu.ru

Post-Amidation Chlorination Strategies

A common and direct approach to the synthesis of α-chloro amides involves the chlorination of a pre-formed amide precursor. This strategy allows for the late-stage introduction of the chlorine atom, which can be advantageous in multi-step syntheses.

Regioselective α-Chlorination of N-(2-methylbutan-2-yl)propanamide Precursors

The critical challenge in the chlorination of N-(2-methylbutan-2-yl)propanamide is to achieve regioselectivity, specifically targeting the α-position of the propanamide backbone. Direct α-chlorination of amides can be accomplished using various chlorinating agents. A prevalent method involves the use of N-chlorosuccinimide (NCS), often in the presence of an acid catalyst or radical initiator. For instance, a procedure for the regioselective α-monochlorination of N-protected-3-piperidones using NCS and Amberlyst-15 ion exchange resin has been reported, which consistently yields 4-chloro-3-piperidones. psu.edu This approach highlights the potential for solid-supported catalysts to direct the regioselectivity of chlorination.

Another strategy involves the use of metal chlorides as chlorinating reagents. For example, copper(II) chloride (CuCl₂) has been effectively used for the highly regioselective α-chlorination of 4,4'-difluoro-4-bora-3a,4a-diaza-s-indacenes (BODIPYs), favoring the 3- and 5-positions. nih.gov While the substrate is different, the principle of using a metal salt to control the position of chlorination is a valuable concept that could be explored for the synthesis of this compound.

The table below summarizes potential reagents for the regioselective α-chlorination of amide precursors.

| Reagent | Catalyst/Conditions | Potential Outcome | Reference |

| N-Chlorosuccinimide (NCS) | Amberlyst-15 | Predominant α-chlorination | psu.edu |

| Copper(II) Chloride (CuCl₂) | Heat | Regioselective α-chlorination | nih.gov |

| Thionyl chloride (SOCl₂) | Heat | Potential for α-chlorination | chemicalbook.com |

Mechanistic Investigations of Halogenation Reagents and Conditions

The mechanism of α-chlorination of amides is highly dependent on the reagent and reaction conditions. With reagents like NCS, the reaction can proceed through either a radical or an ionic pathway. In the presence of a radical initiator, a free radical chain mechanism is likely. Under acidic conditions, the reaction may proceed via an enol or enolate intermediate, which then attacks the electrophilic chlorine source.

Investigations into the chlorination of amides with chlorine have shown that hypochlorite (B82951) (⁻OCl) is a dominant reacting species, leading to the formation of N-chloramides. nih.govresearchgate.net The rate of these reactions is influenced by the electronic properties of the substituents on the amide nitrogen and carbonyl carbon. nih.gov Specifically, electron-donating groups can affect the reaction rate. nih.gov It is proposed that with molecular chlorinating agents, the primary reaction involves the donation of electrons from the amide nitrogen to the chlorine atom. researchgate.net

Understanding these mechanisms is crucial for optimizing reaction conditions to favor α-chlorination over N-chlorination. For tertiary amides like N-(2-methylbutan-2-yl)propanamide, N-chlorination is not possible, simplifying the reaction outcome. However, the conditions must be carefully controlled to prevent side reactions, such as elimination or hydrolysis.

Alternative and Sustainable Synthetic Pathways for the Chemical Compound

In line with the growing emphasis on environmentally friendly chemical processes, alternative and sustainable methods for the synthesis of this compound are of significant interest.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and sustainable synthetic routes. nih.govmdpi.com For the synthesis of this compound, a potential chemoenzymatic approach could involve the enzymatic formation of the amide bond followed by a chemical chlorination step.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. mdpi.com The synthesis of this compound is well-suited for a continuous flow process.

A flow reactor could be designed to first carry out the amidation reaction. The synthesis of amides from acyl chlorides and amines is a rapid and often exothermic reaction that can be effectively controlled in a flow system. youtube.comlibretexts.org The resulting amide stream could then be directly introduced into a second reactor module for the α-chlorination step. This integrated, continuous process would minimize manual handling, reduce reaction times, and allow for the safe use of reactive chlorinating agents. The synthesis of 2-chloro-2-methylbutane (B165293) has been successfully demonstrated in a continuous-flow microreactor, highlighting the feasibility of such an approach for related chlorinated compounds. researchgate.net

Green Chemistry Principles Applied to the Synthesis of the Chemical Compound

The principles of green chemistry provide a framework for designing more sustainable chemical processes. semanticscholar.orgucl.ac.ukbohrium.com Several of these principles can be applied to the synthesis of this compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct α-chlorination of N-(2-methylbutan-2-yl)propanamide would have a higher atom economy than a route involving a leaving group that is ultimately discarded.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or even solvent-free conditions. ucl.ac.uk Solvent-free amide synthesis has been reported using a catalytic amount of boric acid. semanticscholar.orgbohrium.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. semanticscholar.org Employing a catalytic amount of an acid or a reusable solid catalyst for the chlorination step would be a greener approach than using a stoichiometric amount of a chlorinating agent.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Flow chemistry and enzymatic reactions often allow for milder reaction conditions. nih.govmdpi.com

Renewable Feedstocks: While not directly applicable to the synthesis of this specific compound, the principle encourages the use of raw materials derived from renewable resources.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Elucidation of Reaction Mechanisms and Transformation Pathways of 2 Chloro N 2 Methylbutan 2 Yl Propanamide

Nucleophilic Substitution Reactions at the Halogenated Carbon Center of the Chemical Compound.

The carbon atom attached to the chlorine atom in 2-chloro-N-(2-methylbutan-2-yl)propanamide is a secondary carbon, which allows for the possibility of both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution mechanisms. The competition between these pathways is dictated by several factors, including the nature of the nucleophile, the solvent, and the steric environment of the reaction center.

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). libretexts.orglibretexts.org This "backside attack" leads to the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-chlorine bond. The reaction proceeds through a trigonal bipyramidal transition state. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, making it a second-order reaction. youtube.combits-pilani.ac.in Given the secondary nature of the halogenated carbon in this compound, the SN2 pathway is viable, particularly with strong, unhindered nucleophiles in polar aprotic solvents.

In contrast, the SN1 mechanism is a two-step process. libretexts.orgmasterorganicchemistry.com The first and rate-determining step is the slow departure of the leaving group to form a secondary carbocation intermediate. youtube.com This intermediate is planar and achiral if the original carbon was a stereocenter. In the second step, the nucleophile rapidly attacks the carbocation from either face, leading to the substitution product. libretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate, making it a first-order reaction. youtube.commasterorganicchemistry.com This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate through solvation. youtube.com For this compound, the formation of a secondary carbocation is less favorable than a tertiary carbocation but can be promoted under appropriate conditions.

The SNi (Substitution Nucleophilic internal) mechanism is a less common pathway that results in retention of configuration. It involves the nucleophile being delivered from the same side as the leaving group, often facilitated by the leaving group itself or another part of the molecule. This mechanism is not typically observed with simple alkyl halides and is less likely for this compound compared to SN1 and SN2.

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms for this compound

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Number of Steps | Two | One |

| Intermediate | Carbocation | None (Transition State) |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |

| Stereochemistry | Racemization | Inversion of configuration |

The stereochemical outcome of a nucleophilic substitution reaction on a chiral center is a key diagnostic tool for determining the operative mechanism. If the α-carbon of this compound were a stereocenter, the following outcomes would be expected:

Inversion of Configuration: A pure SN2 reaction proceeds with a complete inversion of the stereochemical configuration at the carbon center. masterorganicchemistry.com This is a direct consequence of the backside attack by the nucleophile. libretexts.orgmasterorganicchemistry.com The product will have the opposite stereochemistry (e.g., R to S or S to R) compared to the starting material.

Racemization: A pure SN1 reaction leads to a racemic mixture of the two enantiomers. libretexts.org The planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability, resulting in both retention and inversion of configuration. libretexts.orglibretexts.org

Retention of Configuration: While less common, retention of configuration can occur through an SNi mechanism or in cases where a neighboring group participates in the reaction.

In practice, for a secondary halide like this compound, a mixture of SN1 and SN2 pathways can occur, leading to a product with partial inversion and partial racemization. The exact ratio of stereoisomers in the product would depend on the specific reaction conditions.

The kinetics of nucleophilic substitution reactions are significantly influenced by the nucleophile, the leaving group, and the solvent.

Nucleophile Strength: In SN2 reactions, a strong nucleophile is required to attack the electrophilic carbon and displace the leaving group in a single step. bits-pilani.ac.in Therefore, the rate of the SN2 reaction is highly dependent on the concentration and strength of the nucleophile. youtube.com In contrast, the rate-determining step of an SN1 reaction does not involve the nucleophile; thus, the reaction rate is independent of the nucleophile's concentration or strength. youtube.com

Leaving Group Ability: The chloride ion is a good leaving group because it is the conjugate base of a strong acid (HCl) and can stabilize the negative charge. bits-pilani.ac.in The ability of the leaving group to depart is crucial for both SN1 and SN2 reactions. A better leaving group will increase the rate of both types of reactions.

Solvent Polarity: The choice of solvent can have a profound effect on the reaction mechanism and rate.

Polar Protic Solvents (e.g., water, ethanol) have O-H or N-H bonds and can solvate both cations and anions effectively. They are particularly good at stabilizing the carbocation intermediate in SN1 reactions, thus increasing the rate of this pathway. youtube.com They can also solvate the nucleophile, which can hinder its reactivity in an SN2 reaction.

Polar Aprotic Solvents (e.g., acetone (B3395972), DMSO) are polar but lack O-H or N-H bonds. They are less effective at solvating anions, leaving the nucleophile more "naked" and reactive, which significantly increases the rate of SN2 reactions. libretexts.org

Table 2: Influence of Reaction Conditions on SN1 vs. SN2 Pathways for this compound

| Factor | Favors SN1 | Favors SN2 |

|---|---|---|

| Substrate | Secondary (possible) | Secondary (possible) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, CN⁻) |

| Solvent | Polar Protic (e.g., ethanol) | Polar Aprotic (e.g., acetone) |

| Leaving Group | Good (Cl⁻ is good for both) | Good (Cl⁻ is good for both) |

Hydrolysis and Solvolysis Kinetics and Mechanisms of the Amide Linkage.

The amide bond in this compound is generally stable but can undergo hydrolysis under acidic or basic conditions to yield 2-chloropropanoic acid and 2-methylbutan-2-amine. The resonance stabilization of the amide group makes this bond difficult to cleave. researchgate.net

In the presence of a strong base, such as hydroxide (B78521) ions, the amide hydrolysis proceeds via a different mechanism. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. mdpi.com The breakdown of this intermediate is more complex than in the acid-catalyzed pathway because the departing amine would be a strong base (an amide anion), which is a poor leaving group. Therefore, the tetrahedral intermediate is typically protonated by the solvent before the C-N bond cleaves. The final products are the carboxylate salt and the free amine. The rate of base-catalyzed hydrolysis is dependent on the concentration of the base. mdpi.com

Influence of pH and Temperature on Reaction Rates and Product Distributions

The reactivity of this compound is significantly influenced by environmental factors such as pH and temperature. These parameters can alter the rates of reaction and direct the transformation towards different products, primarily through hydrolysis and other degradation pathways.

The rate of a chemical reaction typically increases with temperature. chemguide.co.ukchemicals.co.uk For many organic reactions, a 10°C rise in temperature can approximately double the reaction rate. chemguide.co.ukdalalinstitute.com This is attributable to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions that are more likely to overcome the activation energy barrier for the reaction. chemguide.co.ukcerritos.edulibretexts.org In the context of this compound, elevated temperatures would be expected to accelerate its degradation, likely through hydrolysis of the amide bond or nucleophilic substitution of the chlorine atom.

The pH of the medium plays a crucial role in the stability and transformation of amides and halogenated alkanes. Both acidic and basic conditions can catalyze the hydrolysis of the amide linkage in this compound. Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. Extreme pH values, both high and low, generally lead to a faster rate of hydrolysis compared to neutral conditions. worthington-biochem.comcreative-enzymes.com

The distribution of products from the degradation of this compound is also pH-dependent. For instance, under neutral or mildly acidic conditions, hydrolysis may primarily yield 2-chloropropanoic acid and 2-methylbutan-2-amine. However, under more forceful basic conditions, competing reactions such as elimination of HCl to form an unsaturated amide could become more prominent.

The following interactive table illustrates the hypothetical effect of pH and temperature on the half-life of this compound, demonstrating the accelerated degradation at higher temperatures and at pH values deviating from neutral.

Rearrangement and Elimination Reactions Involving the Chemical Compound

Beyond simple substitution and hydrolysis, this compound can potentially undergo rearrangement and elimination reactions, leading to a diverse array of products.

While specific studies on the thermal and photochemical rearrangements of this compound are not extensively documented, analogies can be drawn from related chemical structures. Thermal stress can induce rearrangements in amides, though often requiring high temperatures. Photochemical reactions, initiated by the absorption of UV light, can lead to the formation of radical intermediates, which can then undergo various rearrangements. For instance, photochemical cleavage of the carbon-chlorine bond could generate a radical species that might rearrange or react with the solvent.

Elimination reactions are a significant pathway for haloalkanes, leading to the formation of alkenes. byjus.com In the case of this compound, elimination of hydrogen chloride (HCl) would result in the formation of N-(2-methylbutan-2-yl)propenamide isomers. These reactions can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). byjus.comyoutube.com

The E1 mechanism is a two-step process involving the formation of a carbocation intermediate. byjus.com This pathway is favored by polar protic solvents, high temperatures, and the use of a weak base. The rate of an E1 reaction is dependent only on the concentration of the substrate. byjus.com

The E2 mechanism is a one-step, concerted reaction where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. byjus.commasterorganicchemistry.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com This pathway is favored by strong, sterically hindered bases and aprotic polar solvents. masterorganicchemistry.commasterorganicchemistry.com

For this compound, the presence of a tertiary carbon in the N-alkyl group makes it sterically hindered, which could influence the preferred elimination pathway. The choice of base and reaction conditions would be critical in determining whether an E1 or E2 pathway is favored and the regioselectivity of the resulting double bond.

The following interactive table outlines the conditions favoring E1 and E2 elimination pathways for a generic chloroalkane, which can be applied to this compound.

Derivatization and Functional Group Interconversion Strategies for the Chemical Compound

The chemical structure of this compound offers several sites for derivatization and functional group interconversion, enabling the synthesis of novel compounds and building blocks.

The amide functionality can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). psu.edu The reduction of the related compound, 2-chloro-N-phenylpropanamide, with LiAlH₄ has been shown to produce a mixture of N-propylaniline and the rearranged product N-isopropylaniline, proceeding through a 2-methyl-N-phenylaziridine intermediate. psu.eduresearchgate.net A similar pathway could be anticipated for this compound, potentially yielding N-(2-methylbutan-2-yl)propan-1-amine and N-(2-methylbutan-2-yl)propan-2-amine.

Oxidation of the alkyl chains would likely require strong oxidizing agents and harsh conditions, potentially leading to the formation of carboxylic acids or other oxygenated derivatives. However, such reactions may also lead to the degradation of the amide bond.

The chlorine atom in this compound is a good leaving group and can be readily displaced by a variety of nucleophiles in Sₙ2 reactions. This allows for the introduction of a wide range of functional groups. For example, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, which can be further reduced to an amino group. Reaction with thiols or alkoxides would introduce thioether or ether linkages, respectively.

The amide nitrogen, after deprotonation with a strong base, can also act as a nucleophile. This allows for N-alkylation or N-acylation, further modifying the structure. The combination of these derivatization strategies allows for the transformation of this compound into a versatile synthetic intermediate for the creation of more complex molecules.

The following table summarizes potential derivatization reactions of this compound.

| Reaction Type | Reagent | Functional Group Modified | Product Type |

| Nucleophilic Substitution | NaN₃ | Chloro | Azido-amide |

| Nucleophilic Substitution | R-SH / Base | Chloro | Thioether-amide |

| Nucleophilic Substitution | R-OH / Base | Chloro | Ether-amide |

| Reduction | LiAlH₄ | Amide | Secondary Amine |

| N-Alkylation | R'-X / Strong Base | Amide Nitrogen | N,N-disubstituted Amide |

Advanced Spectroscopic Characterization and Computational Modeling of 2 Chloro N 2 Methylbutan 2 Yl Propanamide

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis of the Chemical Compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-chloro-N-(2-methylbutan-2-yl)propanamide. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would allow for the complete assignment of all proton and carbon signals, confirming the molecule's constitution and stereochemistry.

¹H and ¹³C NMR Spectroscopy: The structure of this compound suggests a distinct set of signals in both proton and carbon NMR spectra. The presence of a chiral center at the C2 position of the propanamide moiety adds complexity, potentially leading to diastereotopic effects if another chiral center were present or in a chiral solvent.

Based on its structure, the following table outlines the predicted chemical shifts (in ppm) for the different nuclei. These predictions are based on standard chemical shift values for similar functional groups. docbrown.infochegg.comchemicalbook.com

| Atom Label | Group | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Justification |

|---|---|---|---|---|

| a | -C(O)NH- | ~7.5-8.5 (s) | N/A | Amide proton, broad singlet, deshielded by adjacent carbonyl and nitrogen. |

| b | -CH(Cl)- | ~4.5 (q) | ~55-60 | Proton and carbon are strongly deshielded by the electronegative chlorine atom. Proton is a quartet due to coupling with the adjacent methyl group (c). |

| c | -CH(Cl)CH₃ | ~1.7 (d) | ~20-25 | Methyl group coupled to the methine proton (b), resulting in a doublet. |

| d | -C(CH₃)₂- | N/A | ~55-60 | Quaternary carbon attached to nitrogen, deshielded. |

| e | -C(CH₃)₂- | ~1.4 (s) | ~25-30 | Two equivalent methyl groups attached to the quaternary carbon (d), appearing as a singlet. |

| f | -CH₂CH₃ | ~1.6 (q) | ~30-35 | Methylene (B1212753) protons adjacent to a methyl group (g) and a quaternary carbon (d). Quartet multiplicity. |

| g | -CH₂CH₃ | ~0.9 (t) | ~8-12 | Terminal methyl group coupled to the methylene group (f), resulting in a triplet. |

| h | -C=O | N/A | ~170-175 | Carbonyl carbon, highly deshielded as is characteristic for amides. |

2D NMR Techniques:

COSY (Correlation Spectroscopy): Would confirm proton-proton couplings, showing a clear correlation between the methine proton at ~4.5 ppm (b) and the methyl protons at ~1.7 ppm (c), as well as between the methylene protons at ~1.6 ppm (f) and the methyl protons at ~0.9 ppm (g).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments made in Table 1.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide insights into the molecule's preferred conformation by identifying protons that are close in space, such as potential correlations between the amide proton (a) and protons on the tert-amyl group (e, f).

The carbon-nitrogen bond in amides possesses a significant degree of double bond character due to resonance. This restricts rotation around the C-N bond, which can lead to the observation of distinct NMR signals for atoms that would otherwise be equivalent. In the case of this compound, this restricted rotation could, in principle, make the two methyl groups on the tert-amyl moiety (e) diastereotopic if the rotation is slow enough on the NMR timescale.

By performing variable-temperature NMR studies, one could observe the broadening and eventual coalescence of these signals as the temperature increases and the rate of rotation surpasses the NMR frequency difference. From the coalescence temperature and the frequency separation of the signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing valuable data on the molecule's conformational dynamics.

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Conformation.

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, which are highly sensitive to its geometry and intermolecular interactions, particularly hydrogen bonding.

The amide group gives rise to several characteristic vibrational bands. The positions of these bands are sensitive indicators of the secondary structure (conformation) and hydrogen-bonding environment of the amide group. nih.govnih.gov

| Amide Band | Approximate Frequency (cm⁻¹) | Primary Vibrational Mode Contribution |

|---|---|---|

| Amide A | ~3300 (Broad) | N-H stretch (affected by hydrogen bonding) |

| Amide I | ~1640-1680 | C=O stretch (~80%) |

| Amide II | ~1520-1570 | N-H in-plane bend and C-N stretch |

| Amide III | ~1250-1350 | Complex mix of C-N stretch, N-H bend, and other vibrations |

The precise frequencies of these bands, particularly the Amide I and II bands, are correlated with the molecular geometry. researchgate.net Computational modeling using Density Functional Theory (DFT) could be employed to calculate the theoretical vibrational spectrum and correlate it with experimentally obtained FTIR and Raman data, allowing for a detailed conformational analysis. researchgate.netnih.gov

In the solid state or in concentrated solution, secondary amides like this compound are expected to form intermolecular hydrogen bonds of the type N-H···O=C. researchgate.netnih.gov This interaction would be clearly visible in the FTIR spectrum. The N-H stretching vibration (Amide A band) would appear as a broad band at a lower frequency (e.g., ~3300 cm⁻¹) compared to the sharp, higher frequency band of a "free" N-H group (~3400-3450 cm⁻¹), which might be observed in a very dilute solution in a non-polar solvent. Similarly, the Amide I (C=O stretch) band would shift to a lower frequency upon hydrogen bonding. The magnitude of these shifts provides a qualitative measure of the strength of the hydrogen-bonding interactions.

Mass Spectrometry for Fragmentation Pathways and Isomeric Distinctions.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns upon ionization.

For this compound (Molecular Formula: C₈H₁₆ClNO, Monoisotopic Mass: 177.09 Da), several key fragmentation pathways can be predicted. uni.lu The presence of chlorine is a key diagnostic feature, as it would produce a characteristic M+2 isotope peak ([M+2]⁺) with an intensity approximately one-third that of the molecular ion peak ([M]⁺) due to the natural abundance of the ³⁷Cl isotope. youtube.commiamioh.edu

The most likely fragmentation pathways would involve cleavage adjacent to the functional groups (alpha-cleavage) to form stable carbocations or resonance-stabilized ions. libretexts.orgdocbrown.infolibretexts.org

| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 177/179 | [C₈H₁₆ClNO]⁺ | Molecular Ion (M⁺) and M+2 peak, ratio ~3:1. |

| 142 | [C₈H₁₅NO]⁺ | Loss of Cl radical. |

| 102 | [C₅H₁₂NO]⁺ | Alpha-cleavage: loss of the chloromethylcarbonyl radical. |

| 86 | [C₅H₁₂N]⁺ | Cleavage of the C-N amide bond with charge retention on the nitrogen fragment. |

| 72 | [C₄H₁₀N]⁺ | Fragmentation of the tert-amyl group (loss of an ethyl radical). |

| 77/79 | [C₂H₄ClO]⁺ | Alpha-cleavage: loss of the tert-amyl radical. |

High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the parent ion and its major fragments, distinguishing it from isomers with the same nominal mass.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound (C8H16ClNO), HRMS can verify its molecular formula by providing an experimental mass that is within a few parts per million (ppm) of the theoretical exact mass.

The theoretical monoisotopic mass of the neutral molecule is 177.09204 Da. uni.lu In practice, the compound is typically ionized to form adducts, such as the protonated molecule [M+H]+ or the sodiated molecule [M+Na]+. HRMS analysis would be expected to yield the m/z values for these and other adducts with very high precision. The confirmation of these exact masses provides unambiguous evidence for the elemental formula of the compound, distinguishing it from other potential isobaric species.

Below is a table of predicted m/z values for common adducts of this compound that would be targeted in an HRMS experiment. uni.lu

| Adduct Form | Predicted m/z |

| [M+H]+ | 178.09932 |

| [M+Na]+ | 200.08126 |

| [M+K]+ | 216.05520 |

| [M+NH4]+ | 195.12586 |

| [M-H]- | 176.08476 |

This interactive table is based on predicted data and illustrates the expected results from an HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]+, m/z 178.09932) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern offers insights into the molecule's connectivity. Key fragmentation pathways for this compound would likely involve:

Cleavage of the amide bond: This is a common fragmentation pathway for amides, which could lead to the formation of the 2-methylbutan-2-aminium ion and the 2-chloropropanoyl cation.

Loss of HCl: A neutral loss of hydrogen chloride (36.46 Da) is a characteristic fragmentation for chlorinated compounds.

Cleavage of the tert-amyl group: The bulky N-(2-methylbutan-2-yl) group (also known as the tert-amyl group) is susceptible to fragmentation. A prominent peak is expected at m/z 57, corresponding to the stable tert-butyl cation ([C4H9]+), which can be formed from the rearrangement and cleavage of the tert-amyl group. docbrown.info

A plausible fragmentation scheme would generate the following key fragment ions:

| Proposed Fragment Ion | Structure | Theoretical m/z |

| tert-Amyl cation | [C(CH3)2(CH2CH3)]+ | 87.12 |

| tert-Butyl cation (from rearrangement) | [C(CH3)3]+ | 57.07 |

| 2-Chloropropanoyl cation | [CH3CH(Cl)CO]+ | 91.00 |

| Ion from loss of HCl | [C8H15NO]+ | 141.11 |

This interactive table outlines a hypothetical fragmentation pattern based on the chemical structure and known fragmentation behaviors of similar molecules.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While no specific crystal structure for this compound has been published, its solid-state characteristics can be inferred by analogy to structurally similar compounds, such as 2-chloro-N-(p-tolyl)propanamide. nih.govresearchgate.net X-ray crystallography would provide definitive information on the three-dimensional arrangement of the molecules in the crystal lattice, including bond lengths, bond angles, and the nature of intermolecular forces.

Determination of Absolute Configuration of Enantiomers

The this compound molecule possesses a stereocenter at the C2 position of the propanamide moiety. This means the compound exists as a pair of enantiomers (R and S forms). If a single enantiomer is crystallized in a chiral space group, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved by analyzing the anomalous dispersion effects of the chlorine atom, which allows for the unambiguous assignment of the R or S configuration.

Analysis of Crystal Packing, Hydrogen Bond Networks, and Halogen Bonding

The crystal packing of this compound would be dictated by various intermolecular interactions. Based on the analysis of related structures, the following interactions are expected to be significant: nih.govresearchgate.netnih.gov

N-H···O Hydrogen Bonds: The amide functional group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). It is highly probable that these groups would form strong intermolecular hydrogen bonds, linking molecules into chains or sheets. researchgate.net In similar structures, these N-H···O bonds are a dominant feature of the crystal packing. nih.govnih.gov

Van der Waals Interactions: The aliphatic portions of the molecule, including the methyl and ethyl groups, would engage in weaker van der Waals forces, which would also play a role in the final crystal packing arrangement.

| Expected Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H | C=O | Primary interaction governing crystal packing. |

| Halogen Bond | C-Cl | C=O | Secondary interaction contributing to stability. |

| Van der Waals | Aliphatic C-H | Various | Contributes to overall packing efficiency. |

This interactive table summarizes the likely intermolecular interactions based on the analysis of analogous crystal structures.

Quantum Chemical Calculations and Molecular Dynamics Simulations of the Chemical Compound

Quantum chemical calculations and molecular dynamics simulations are powerful theoretical methods used to complement experimental data and provide deeper insight into the behavior of a molecule at the atomic level.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), could be employed to: uni.lu

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Predict Spectroscopic Properties: Calculate vibrational frequencies that can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands.

Analyze Electronic Structure: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Determine Reactivity Descriptors: Use the calculated electronic properties to derive global reactivity descriptors such as chemical potential, hardness, and softness. These descriptors help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack. uni.lu A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for chemical reactions. chemicalbook.com

| Calculated Parameter | Significance |

| Optimized Geometry | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Vibrational Frequencies | Correlates with and helps interpret experimental IR and Raman spectra. |

| Reactivity Descriptors | Predicts the chemical behavior and reactivity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes reactive sites for electrophilic and nucleophilic attack. |

This interactive table lists key parameters that can be obtained from DFT calculations and their scientific importance.

Frontier Molecular Orbital (FMO) Analysis and its Role in Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. libretexts.orgwikipedia.org The theory posits that the most significant interactions between two reacting molecules occur between the highest occupied molecular orbital (HOMO) of one species and the lowest unoccupied molecular orbital (LUMO) of the other. libretexts.orgyoutube.com The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and represents the molecule's capacity to act as an electrophile or electron acceptor. youtube.com

For this compound, computational methods such as Density Functional Theory (DFT) can be employed to calculate the energies and visualize the spatial distribution of these frontier orbitals. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

In the case of this compound, the HOMO is expected to be localized primarily on the amide group, specifically the nitrogen and oxygen atoms, due to the presence of lone pairs of electrons. The LUMO, on the other hand, is anticipated to be centered on the antibonding σ* orbital of the carbon-chlorine bond, making this site susceptible to nucleophilic attack. An electrophile would likely be attracted to the negative region around the carbonyl group of the amide. scispace.com

Illustrative FMO Data for this compound Note: The following data is illustrative, based on typical values for similar chloro-amide compounds as determined by DFT calculations (e.g., B3LYP/6-31G level of theory), and is not from a published study on this specific molecule.*

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -8.54 | N, O (Amide Group) |

| LUMO | -0.21 | C-Cl (σ* orbital) |

| HOMO-LUMO Gap (ΔE) | 8.33 | N/A |

Conformational Analysis using Ab Initio and Force Field Methods

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its influence on physical properties and reactivity. numberanalytics.com For a flexible molecule like this compound, multiple conformers exist due to rotation around its single bonds. Identifying the most stable, low-energy conformers is key to predicting its behavior. numberanalytics.com

Computational chemistry offers two primary approaches for this analysis:

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. researchgate.net They provide highly accurate descriptions of the electronic structure and energies of different conformers. researchgate.netnih.gov

Force Field Methods: These methods, also known as molecular mechanics, use a simpler, classical mechanics-based approach with pre-established parameters to calculate the potential energy of a molecule as a function of its atomic coordinates. They are computationally less expensive and are well-suited for scanning the potential energy surface of large molecules.

For this compound, key rotational barriers would include the bond between the chiral carbon and the carbonyl group, and the C-N amide bond. The analysis would involve systematically rotating these bonds and calculating the energy at each step to map the potential energy surface and identify local and global energy minima, which correspond to stable conformers.

Illustrative Conformational Energy Data for this compound Note: The following data is hypothetical and represents typical results from a conformational search. Energies are relative to the most stable conformer (Conformer A).

| Conformer | Key Dihedral Angle (τ C-C-N-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A | 178.5° | 0.00 | 75.1 |

| B | -65.2° | 1.50 | 15.5 |

| C | 88.1° | 2.15 | 9.4 |

Transition State Modeling for Reaction Pathways and Energetics

Understanding the mechanism of a chemical reaction requires the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. numberanalytics.com Computational modeling is a powerful tool for locating TS structures and calculating their energies, which allows for the determination of the activation energy (Ea). The activation energy is the energetic barrier that must be overcome for reactants to transform into products and is a key determinant of the reaction rate.

Illustrative Reaction Energetics for S_N2 Reaction with OH⁻ Note: The following data is illustrative for a hypothetical S_N2 reaction of this compound with a hydroxide (B78521) nucleophile, based on general values for similar reactions.

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | +24.5 |

| Enthalpy of Reaction (ΔH) | -15.2 |

Solvent Effects and Reaction Environment Simulations

Chemical reactions are rarely performed in the gas phase; they typically occur in a solvent, which can significantly influence molecular conformation, reaction rates, and equilibria. Computational models can account for these solvent effects through two main approaches:

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant. This method, often called the Polarizable Continuum Model (PCM), is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvent Models: Individual solvent molecules are included in the simulation box around the solute molecule. This approach is computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, simulations could predict how its solubility and conformational preferences change in different solvents, such as polar protic (e.g., ethanol), polar aprotic (e.g., acetone), and non-polar (e.g., hexane) environments. For instance, studies on similar compounds have shown that solubility increases with temperature and can be modeled using equations like the modified Apelblat model. researchgate.net Modeling can show that polar solvents may stabilize charged transition states, thereby lowering the activation energy and accelerating the reaction rate compared to the gas phase or non-polar solvents.

Illustrative Solvent Effects on Activation Energy (Ea) Note: The following data is a hypothetical illustration of how the activation energy of the S_N2 reaction described in 4.5.4 might change in different environments.

| Environment | Model | Calculated Ea (kcal/mol) |

|---|---|---|

| Gas Phase | N/A | 24.5 |

| Hexane | Implicit (PCM, ε=1.88) | 23.8 |

| Water | Implicit (PCM, ε=78.4) | 19.7 |

Advanced Applications and Role As a Chemical Building Block in Organic Synthesis

2-chloro-N-(2-methylbutan-2-yl)propanamide as a Precursor in Complex Molecule Synthesis.

The transformation of readily available starting materials into complex molecular structures is a cornerstone of modern organic synthesis. Chloro-amides are recognized as valuable intermediates due to the reactivity of the carbon-chlorine bond, which allows for nucleophilic substitution, and the amide functionality, which can be manipulated in various ways.

Utilization as a Chiral Building Block in Asymmetric Synthesis.

The presence of a stereocenter at the alpha-carbon to the carbonyl group in this compound suggests its potential as a chiral building block. In principle, enantiomerically pure forms of this compound, such as (S)- or (R)-2-chloro-N-(2-methylbutan-2-yl)propanamide, could be used to introduce a specific stereochemistry into a target molecule. This is a common strategy in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. nih.gov However, no specific examples of the use of enantiopure this compound for this purpose have been reported in the scientific literature.

Precursor for Nitrogen-Containing Heterocycles (e.g., Oxazolines, Aziridines, Imidazoles).

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govmdpi.com The structure of this compound contains the necessary atoms to foresee its cyclization into various heterocyclic systems.

Oxazolines: Intramolecular cyclization of a related N-(2-hydroxyethyl)amide can lead to the formation of an oxazoline (B21484) ring. nih.gov While this suggests a potential pathway, there is no specific literature demonstrating the conversion of this compound into an oxazoline.

Aziridines: The synthesis of aziridines, three-membered nitrogen-containing rings, often involves the cyclization of molecules containing a nitrogen and a leaving group on adjacent carbons. The chloro-amide structure could theoretically undergo such a transformation, but no documented examples exist for this specific compound.

Imidazoles: Imidazoles are five-membered aromatic heterocycles. researchgate.net Their synthesis from acyclic precursors typically requires the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia, or related multicomponent reactions. It is not readily apparent from its structure how this compound would serve as a direct precursor for imidazoles without significant chemical modification.

Role in Total Synthesis of Natural Products or Designed Molecules (Focus on Synthetic Strategy).

The total synthesis of complex natural products often relies on the strategic use of versatile building blocks. While chloro-amides in general can be valuable intermediates, there are no published total syntheses that specifically report the incorporation of this compound into their synthetic route.

Development of New Synthetic Methodologies.

The unique steric and electronic properties of a molecule can sometimes be exploited in the development of new synthetic methods, either as a controlling element for stereochemistry or as a tool to understand reaction pathways.

Potential Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis.

A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction. wikipedia.org The chiral center and the bulky tert-amyl group of this compound could theoretically influence the facial selectivity of reactions at a prochiral center within the molecule. However, there is no evidence in the literature of this compound being employed as a chiral auxiliary.

Similarly, chiral ligands are crucial for asymmetric catalysis. These ligands coordinate to a metal center and create a chiral environment that biases the catalytic transformation. While it is conceivable to modify this compound to create a novel chiral ligand, no such ligands derived from this specific compound have been reported.

Application as a Mechanistic Probe for Understanding Organic Reaction Mechanisms.

The study of reaction mechanisms provides fundamental insights into how chemical transformations occur. Molecules with specific structural features can be used as probes to elucidate these pathways. The steric hindrance provided by the N-(2-methylbutan-2-yl) group could potentially be used to study the steric sensitivity of a particular reaction. However, there are no published mechanistic studies that have utilized this compound for this purpose.

Advanced Materials Science Applications

The unique combination of a reactive chlorine atom, a stereogenic center, and a sterically demanding amide group suggests that this compound could be a candidate for specialized applications in materials science. These applications would leverage its distinct molecular architecture to create materials with tailored properties.

While direct studies on the incorporation of this compound into polymer chains are not extensively documented in publicly available research, the principles of polymer chemistry allow for informed postulation. The α-chloro atom serves as a reactive handle that could potentially be used to graft this molecule onto or into a polymer backbone.

One hypothetical approach involves its use as a functional monomer or an initiator in controlled radical polymerization techniques. For instance, the chlorine atom could act as an initiating site for Atom Transfer Radical Polymerization (ATRP), a powerful method for synthesizing well-defined polymers. In such a scenario, the propanamide derivative would be located at the terminus of a polymer chain, imparting its specific chemical characteristics to the entire macromolecule. The bulky N-tert-amyl group would likely influence the polymer's solubility, thermal stability, and conformational properties.

Table 1: Potential Polymerization Roles of this compound

| Polymerization Role | Mechanism of Incorporation | Resulting Architectural Feature |

|---|---|---|

| Functional Monomer | Copolymerization with other monomers | Pendent groups along the polymer chain |

| ATRP Initiator | Initiation from the C-Cl bond | Terminal functionalization of polymer chains |

| Chain Transfer Agent | Transfer of the chlorine atom during polymerization | Introduction of specific end-groups |

The introduction of this compound as a pendent group through copolymerization could create polymers with unique side-chain architectures. The steric hindrance provided by the 2-methylbutan-2-yl group could affect the polymer's glass transition temperature and its ability to pack, thereby influencing the mechanical properties of the resulting material.

The amide functional group is a cornerstone of supramolecular chemistry due to its capacity for hydrogen bonding. In this compound, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This directional interaction is fundamental to the formation of ordered, non-covalently bonded structures.

Table 2: Supramolecular Interactions Involving this compound

| Interaction Type | Participating Groups | Potential Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | Amide N-H (donor) and Carbonyl O (acceptor) | Chains, sheets, or dimeric motifs |

| Halogen Bonding | Chlorine atom (acceptor) and an electron donor | Directional packing in the solid state |

| Van der Waals Forces | Alkyl groups | Close packing and stabilization of the assembly |

The bulky and branched nature of the N-tert-amyl substituent would play a critical role in modulating these self-assembly processes. It could sterically direct the formation of specific supramolecular architectures or, conversely, hinder extensive hydrogen bonding networks, leading to the formation of discrete, soluble assemblies in certain solvents. The interplay between the strong, directional hydrogen bonds of the amide group and the steric demands of the alkyl fragment could be exploited to design novel supramolecular materials with controlled morphologies.

Future Research Directions and Emerging Paradigms for 2 Chloro N 2 Methylbutan 2 Yl Propanamide

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The application of artificial intelligence (AI) and machine learning (ML) is rapidly moving from a niche area to a cornerstone of modern chemical research. spectroscopyonline.comucl.ac.uk For 2-chloro-N-(2-methylbutan-2-yl)propanamide, these computational tools present a significant opportunity to accelerate discovery and optimize synthetic protocols.

Future research will likely focus on developing bespoke ML models to predict the reactivity of this specific chloroacetamide. While general models for reaction prediction exist, their accuracy for specific, less-common substrates can be limited. nih.gov A recent study highlighted the development of machine learning models specifically for predicting the reactivities of chloroacetamides, demonstrating the feasibility and importance of tailored approaches. By curating a dataset of reactions involving this compound and structurally similar compounds, it would be possible to train algorithms to predict reaction outcomes, yields, and optimal conditions with high accuracy. acs.orgchemrxiv.org

One of the major challenges in reaction prediction is the complexity and high dimensionality of chemical data. researchgate.net For the synthesis of this compound, which involves the formation of an amide bond, ML models can be trained on vast datasets of known amide coupling reactions to identify subtle patterns that govern success. nih.govacs.org These models can take into account a wide array of molecular descriptors, including electronic and steric properties of the starting materials (2-chloropropanoyl chloride and 2-methylbutan-2-amine) and the influence of different catalysts, solvents, and temperatures. researchgate.netpnas.org This data-driven approach can significantly reduce the amount of trial-and-error experimentation required. bohrium.comlongdom.org

| AI/ML Application Area | Potential Impact on this compound Research | Key Challenges |

| Yield Prediction | Optimization of existing synthesis protocols, reducing waste and cost. | Requires large, high-quality, and standardized datasets; model generalizability. nih.govchemrxiv.org |

| Reaction Condition Recommendation | Rapid identification of optimal solvents, catalysts, and temperatures. | "Black box" nature of some models, making it difficult to understand the underlying chemistry. acs.org |

| Retrosynthetic Analysis | Discovery of novel and more sustainable synthetic pathways. | Handling of complex stereochemistry; reliance on known reaction types. rsc.org |

| Mechanism Elucidation | Gaining insights into reaction intermediates and transition states. | Integration of quantum mechanical calculations with ML models. nih.gov |

Exploration of Photocatalytic and Electrocatalytic Transformations Involving the Chemical Compound

Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering mild and sustainable alternatives to traditional methods. nih.govbohrium.com For this compound, these technologies open up new avenues for both its synthesis and subsequent transformations.

Photocatalytic Synthesis and Functionalization: Visible-light photoredox catalysis has revolutionized the formation of amide bonds, providing pathways that operate at ambient temperatures and tolerate a wide range of functional groups. bohrium.comrsc.orgnih.gov Future research could explore the photocatalytic synthesis of this compound, potentially from precursors like carboxylic acids and amine-boranes, which would be a departure from the traditional acyl chloride route. rsc.org Additionally, photocatalytic methods could be employed for the late-stage functionalization of the molecule, for instance, through C-H activation or by leveraging the reactivity of the chloro-substituent. The enantioselective photocyclization of chloroacetamides has been demonstrated, suggesting that light-induced radical cyclization could be a viable strategy for creating more complex chiral structures from this building block. researchgate.netrsc.org

Electrocatalytic Transformations: Electrosynthesis offers a reagent-free method for driving chemical reactions, relying on electricity to effect oxidation and reduction. nih.gov The chloro-group in this compound makes it a prime candidate for electrocatalytic reductive dehalogenation. chemistryviews.orgnih.govresearchgate.net This process could be used to convert the compound into its dechlorinated analogue, N-(2-methylbutan-2-yl)propanamide, a transformation that might be useful in a multi-step synthesis or for bioremediation purposes. Studies on other chloroacetamide herbicides have shown that bimetallic systems (e.g., Cu/Fe) or silver-modified electrodes can effectively catalyze this dechlorination. chemistryviews.orgnih.gov

Furthermore, the amide bond itself can be synthesized electrochemically. For example, the electrocatalytic oxidative coupling of aldehydes and amines has been demonstrated using a gold electrocatalyst. researchgate.net This suggests a potential alternative synthetic route to this compound that avoids the use of highly reactive acyl chlorides.

| Catalytic Method | Potential Application to this compound | Key Advantages |

| Photoredox Catalysis | Direct synthesis from carboxylic acids and amines; late-stage functionalization. bohrium.comrsc.org | Mild reaction conditions, high functional group tolerance, access to novel reaction pathways. nih.gov |

| Electrocatalysis | Reductive dechlorination to modify the compound's structure; alternative synthesis routes. nih.govchemistryviews.org | Reagent-free, high selectivity, potential for automation and scalability. researchgate.net |

Development of Sustainable and Circular Economy Approaches in its Chemical Research and Synthesis

The principles of green chemistry and the circular economy are increasingly influencing the design of chemical processes. For the synthesis of this compound, there are significant opportunities to develop more sustainable and circular approaches.

Green Solvents and Atom Economy: The traditional synthesis of amides often relies on hazardous solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). rsc.orgrsc.org A key area of future research is the replacement of these with greener alternatives. bohrium.comrsc.org Studies have shown that bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and p-cymene (B1678584) can be effective in amide synthesis. rsc.org Enzymatic methods using lipase (B570770) B in green solvents like cyclopentyl methyl ether also present a highly sustainable option for amide bond formation. nih.gov

Atom economy is another critical metric of green chemistry. longdom.orgchemistryviews.org The conventional synthesis of amides from carboxylic acids using stoichiometric coupling reagents often generates significant waste. ucl.ac.uk Catalytic methods that proceed with high atom economy, such as the direct condensation of a carboxylic acid and an amine with the only byproduct being water, are highly desirable. acs.orgresearchgate.net The development of recyclable catalysts, such as Brønsted acidic ionic liquids or iron-substituted polyoxometalates, would further enhance the sustainability of the synthesis of this compound. acs.orgrsc.org

Circular Economy Principles: A circular economy approach to the chemistry of this compound would involve considering the entire lifecycle of the compound. This includes designing synthetic routes that utilize renewable feedstocks, minimizing waste generation, and developing methods for the recovery and reuse of catalysts and solvents. Furthermore, exploring the potential for this compound to be a precursor in the synthesis of higher-value, recyclable materials would align with circular economy goals.

| Sustainability Aspect | Application to this compound Synthesis | Potential Benefits |

| Green Solvents | Replacement of halogenated solvents with bio-based or safer alternatives like 2-MeTHF or CPME. rsc.orgnih.gov | Reduced environmental impact and improved worker safety. |

| Atom Economy | Development of catalytic direct amidation methods to minimize byproduct formation. chemistryviews.orgresearchgate.net | Less waste, lower raw material costs, and a more efficient process. |

| Catalyst Recycling | Use of heterogeneous or recoverable homogeneous catalysts. acs.orgrsc.org | Reduced catalyst cost and environmental footprint. |